Sodium morpholine-4-carbodithioate
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Overview
Description
Sodium morpholine-4-carbodithioate is an organosulfur compound with the chemical formula C₅H₁₂NNaO₃S₂. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a morpholine ring attached to a carbodithioate group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide. The process can be summarized as follows :
Reactants: Morpholine, carbon disulfide, sodium hydroxide.
Solvent: Diethyl ether and methanol.
Industrial Production Methods: Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, reduced sulfur species.
Substitution Products: Various alkyl or acyl derivatives.
Scientific Research Applications
Sodium morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of metal sulfide nanoparticles and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of sodium morpholine-4-carbodithioate involves its ability to interact with various molecular targets through its carbodithioate group. This group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound’s sulfur atoms can participate in redox reactions, contributing to its biological and chemical reactivity .
Comparison with Similar Compounds
Morpholine-4-carbodithioate Complexes: These include complexes with metals such as cadmium, zinc, and copper.
Other Dithiocarbamates: Compounds like sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate.
Uniqueness: Sodium morpholine-4-carbodithioate is unique due to its morpholine ring, which imparts additional stability and reactivity compared to other dithiocarbamates. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
873-58-5 |
---|---|
Molecular Formula |
C5H9NNaOS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
sodium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |
InChI Key |
ARLNBWVMAGSZDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)[S-].[Na+] |
Canonical SMILES |
C1COCCN1C(=S)S.[Na] |
Key on ui other cas no. |
873-58-5 |
Pictograms |
Corrosive; Irritant |
Related CAS |
3581-30-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of Sodium morpholine-4-carbodithioate with different metal ions?
A: this compound acts as a uninegatively charged bidentate ligand when forming complexes with metal ions. [] This means that it binds to the metal ion through two sulfur atoms from its carbodithioate group. Research has shown that it forms complexes with the following stoichiometries:
- Ma(SS)₂: Where Ma represents divalent metal ions like Cu(II) and Ni(II). These complexes typically exhibit a square planar coordination geometry. []
- Mb(SS)₃: Where Mb represents trivalent metal ions like Co(III) and Fe(III). These complexes usually adopt an octahedral coordination geometry. Interestingly, the crystal structures of these complexes revealed the presence of trapped solvent molecules within the crystal lattice. []
Q2: How is the structure of this compound and its metal complexes confirmed?
A2: Various techniques are used to characterize this compound and its metal complexes:
- X-ray diffraction (XRD): Single-crystal XRD provides detailed 3D structural information, revealing the exact arrangement of atoms within the molecule and the coordination geometry around the metal center in complexes. [, ] For instance, the crystal structure of this compound itself was determined using this technique, revealing a monoclinic crystal system. []
- Powder X-ray diffraction (PXRD): PXRD is used to confirm the bulk phase purity of the synthesized complexes. The experimental PXRD patterns of the complexes closely matched those calculated from their respective single-crystal XRD data, confirming the phase purity of the bulk samples. []
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